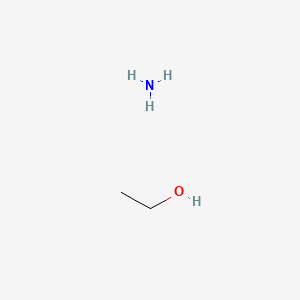
Ammonia ethanol
Cat. No. B8359970
Key on ui cas rn:
79771-09-8
M. Wt: 63.10 g/mol
InChI Key: ZXVOCOLRQJZVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05952306
Procedure details


A mixture of ester 23-4 (600 mg, 1.75 mmol), 10% Pd/C (300 mg) and EtOH (30 ml) was stirred under hydrogen atmosphere (1 atm) at ambient temperature for 20 h. The catalyst was removed by filtration through celite and then the filtrate was concentrated. Flash chromatography (silica, 50%/EtOAc/sat. NH3 -EtOH) gave ester 23-5 as a colorless oil.
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:25])[CH2:5][N:6]([C:10](=[O:24])[CH2:11][CH2:12][CH2:13][C:14]1[C:23]2[C:18](=[N:19][CH:20]=[CH:21][CH:22]=2)[N:17]=[CH:16][CH:15]=1)[CH:7]1[CH2:9][CH2:8]1)[CH3:2]>[Pd].CCO>[NH3:6].[CH3:2][CH2:1][OH:3].[CH2:1]([O:3][C:4](=[O:25])[CH2:5][N:6]([C:10](=[O:24])[CH2:11][CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][N:17]=[C:18]2[C:23]=1[CH2:22][CH2:21][CH2:20][NH:19]2)[CH:7]1[CH2:9][CH2:8]1)[CH3:2] |f:3.4|
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under hydrogen atmosphere (1 atm) at ambient temperature for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


